Phenyl 6-methylquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Phenyl 6-methylquinoline-8-carboxylate typically involves the reaction of 6-methylquinoline-8-carboxylic acid with phenol in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
Phenyl 6-methylquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can yield 6-methylquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenyl 6-methylquinoline-8-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Phenyl 6-methylquinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Phenyl 6-methylquinoline-8-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-8-carboxylic acid: Lacks the phenyl group, leading to different chemical properties and applications.
6-Methylquinoline: Lacks the carboxylate group, affecting its reactivity and biological activity.
Phenylquinoline: Lacks the methyl and carboxylate groups, resulting in different uses and effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H13NO2 |
---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
phenyl 6-methylquinoline-8-carboxylate |
InChI |
InChI=1S/C17H13NO2/c1-12-10-13-6-5-9-18-16(13)15(11-12)17(19)20-14-7-3-2-4-8-14/h2-11H,1H3 |
InChI-Schlüssel |
POACZQJMYZRRGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)C(=O)OC3=CC=CC=C3)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.